molecular formula C10H12N2O B1349033 2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol CAS No. 4946-08-1

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol

Cat. No. B1349033
CAS RN: 4946-08-1
M. Wt: 176.21 g/mol
InChI Key: CURPBJGJXFWNMF-UHFFFAOYSA-N
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Description

“2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a chemical compound with the molecular formula C10H12N2O1. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds2.



Synthesis Analysis

Imidazole derivatives, such as “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been synthesized for various purposes, particularly due to their broad range of chemical and biological properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.



Molecular Structure Analysis

The molecular structure of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” includes a benzimidazole core, which is a fused benzene and imidazole ring3. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms2.



Chemical Reactions Analysis

Imidazole derivatives, including “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol”, have been involved in various chemical reactions due to their amphoteric nature, showing both acidic and basic properties2. For instance, Yadav et al. synthesized 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-oxo-2-(2,3,4,5,6-Penta substituted phenyl)thiazolidin-3-yl)acetamide and 2-((1H-benzo[d]imidazol-2-yl)thio)-N-(2-substituted-4-oxothiazolidin-3-yl) acetamide2.



Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is 176.21 g/mol1. It has one hydrogen bond donor count and two hydrogen bond acceptor counts1. The compound has a rotatable bond count of 21. The exact mass and monoisotopic mass of the compound are 176.094963011 g/mol1.


Scientific Research Applications

  • Summary of the Application : The compound “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” is a key component in the synthesis of certain antitumor agents . These agents have been tested for their antitumor activity in vitro against A549, MDA-MB-231, A375, and HCT116 cancer cells .
  • Methods of Application or Experimental Procedures : The specific methods of application involve the synthesis of 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-acetylhydrazone derivatives . These synthesized compounds were then tested for their antitumor activity using the MTT assay .
  • Results or Outcomes : The results revealed that compounds containing hydroxyl on position 2 at phenyl of hydrazone displayed good anticancer activity, especially those containing two hydroxyl on 2 and 4 place at phenyl of hydrazone . An electron-withdrawing substituent at position 4 on phenyl ring of 2-phenoxylbenzimidazole was favorable to increasing anticancer activity toward MDA-MB-231, A375, and HCT116 cells .

Safety And Hazards

The safety and hazards of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, it’s always important to handle chemical compounds with appropriate safety measures.


Future Directions

The future directions of “2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol” are not explicitly mentioned in the search results. However, given the broad range of biological activities of imidazole derivatives2, there could be potential for further research and development in various fields such as medicinal chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or literature.


properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-8-11-9-4-2-3-5-10(9)12(8)6-7-13/h2-5,13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURPBJGJXFWNMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354019
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-benzo[D]imidazol-1-YL)ethanol

CAS RN

4946-08-1
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-1H-benzimidazole (3.50 g, 25.95 mmol) in DMF (70.0 mL), Cs2CO3 (12.08 g, 36.33 mmol) and 2-bromoethanol (2.5 mL, 34.15 mmol) was added. After stirring at 150° C. for 1 h, the reaction mixture was allowed to reach rt and was diluted with EtOAc. The org. layer was separated and the aq. layer was extracted with EtOAc (5×). The combined org. layers were washed with brine, dried (MgSO4), filtered and the solvent was removed under reduced pressure to yield 2-(2-methyl-1H-benzoimidazol-1-yl)ethanol which was used in the next step without further purification. LC-MS conditions B: tR=0.25 min, [M+H]+=177.17.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
12.08 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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